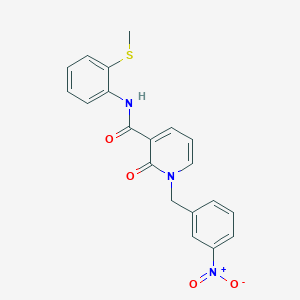
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. The structure of this compound features a dihydropyridine core, which is known for its importance in medicinal chemistry, particularly in the development of calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis
The synthesis begins with the preparation of the dihydropyridine core. This is typically achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate.
The nitro group can be introduced via nitration of a suitable precursor, such as a benzyl derivative, under acidic conditions.
The methylthio group can be incorporated through a nucleophilic substitution reaction, using a thiol derivative.
Reaction Conditions
Typical reaction conditions may include temperatures ranging from 0°C to 100°C, depending on the step.
Solvents such as ethanol, dichloromethane, or acetonitrile are commonly used.
Catalysts and reagents like sodium hydride or potassium carbonate may be employed to facilitate certain steps.
Industrial Production Methods
Industrial production would scale up the synthetic routes with adjustments for efficiency and safety.
Continuous flow chemistry might be utilized to enhance reaction rates and yields.
Advanced purification techniques, such as column chromatography and recrystallization, ensure the compound's purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
The compound may undergo oxidation reactions, particularly at the sulfur and dihydropyridine moieties.
Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction
Reduction reactions can target the nitro group, converting it to an amine.
Reagents like lithium aluminum hydride or catalytic hydrogenation are used for this purpose.
Substitution
Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings.
Halogenation or nitration reactions can introduce new substituents to the phenyl rings.
Common Reagents and Conditions
Reagents such as Grignard reagents or organolithium compounds for nucleophilic additions.
Acids like sulfuric acid or Lewis acids for electrophilic aromatic substitutions.
Major Products Formed from These Reactions
Oxidation can produce sulfoxides or sulfones.
Reduction leads to amines or other reduced derivatives.
Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Investigated for its potential use as a building block in organic synthesis.
Studied for its reactivity and stability under various chemical conditions.
Biology
Medicine
The dihydropyridine core is a key feature in many calcium channel blockers, suggesting potential cardiovascular applications.
May be explored for its therapeutic effects in other medical conditions.
Industry
Potential use in the development of new materials or as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The compound's mechanism of action is likely related to its interaction with specific molecular targets, such as calcium channels.
It may modulate these channels by binding to them and altering their function, leading to physiological effects.
Other pathways may include interactions with enzymes or receptors involved in cellular signaling.
Comparison with Similar Compounds
Nifedipine: : Another dihydropyridine-based calcium channel blocker, well-known in the medical field.
Amlodipine: : Similar to nifedipine but with a longer duration of action.
Isradipine: : Yet another compound with a dihydropyridine core, used in treating hypertension.
List of Similar Compounds
Nifedipine
Amlodipine
Isradipine
Felodipine
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-28-18-10-3-2-9-17(18)21-19(24)16-8-5-11-22(20(16)25)13-14-6-4-7-15(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFVJJQRORKENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2664822.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2664825.png)
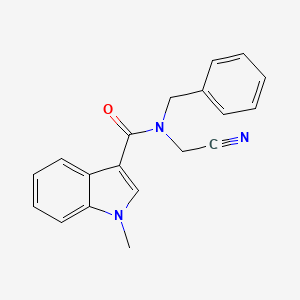

![6-({4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2664832.png)

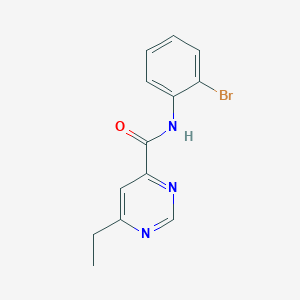
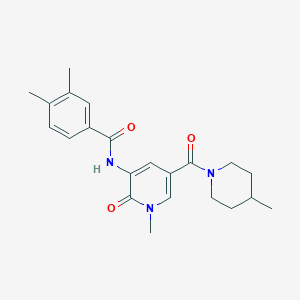
![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)
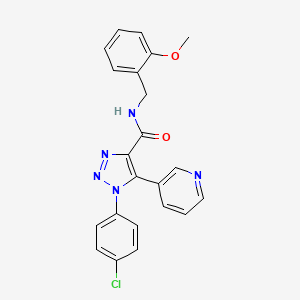

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
